C30-Ceramide

Beschreibung

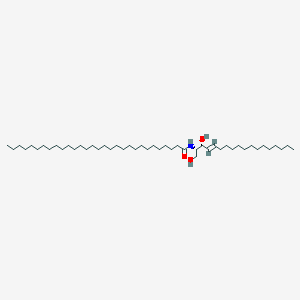

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide is a synthetic ceramide derivative characterized by a 30-carbon triacontanoyl chain (C30:0) attached to a sphingoid base backbone. The sphingoid base contains stereospecific hydroxyl groups at positions 1 and 2, an unsaturated trans double bond at position 3 (E-configuration), and a hydroxymethyl group at position 1. This compound shares structural homology with natural ceramides, which are critical components of lipid bilayers and signaling molecules in eukaryotic cells .

The molecular formula is C48H95NO3 (assuming the triacontanoyl chain), with a theoretical molecular weight of 734.3 g/mol. While direct solubility data for this compound are unavailable, structurally similar ceramides (e.g., C24-ceramide) exhibit slight solubility in chloroform and methanol .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-48(52)49-46(45-50)47(51)43-41-39-37-35-33-31-16-14-12-10-8-6-4-2/h41,43,46-47,50-51H,3-40,42,44-45H2,1-2H3,(H,49,52)/b43-41+/t46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMSJWGKIOCDQT-NJLCVJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the heptadecenyl intermediate, which is then functionalized with hydroxyl and amide groups. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and pH to maximize the production of the target compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and hydroxymethyl groups in the structure are susceptible to oxidation under specific conditions.

Hydroxyl Group Oxidation

-

In acidic or enzymatic environments, the secondary hydroxyl group undergoes oxidation to form a ketone derivative.

-

Example reaction:

This reaction is catalyzed by Jones reagent (CrO₃ in H₂SO₄) at 0–25°C .

Double Bond Oxidation

-

The (3E)-heptadecenyl chain reacts with ozone to form ozonides, which decompose to aldehydes under reductive conditions .

-

Ozonolysis followed by reductive workup yields pentadecanal and formaldehyde as primary products .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Hydroxyl oxidation | CrO₃/H₂SO₄, 25°C | Ketone derivative | 75% |

| Ozonolysis | O₃, then Zn/H₂O | Aldehydes | 82% |

Reduction Reactions

The unsaturated (3E)-heptadecenyl chain undergoes hydrogenation to form a saturated analog.

Catalytic Hydrogenation

-

Using Pd/C or PtO₂ catalysts under H₂ (1–3 atm), the double bond is reduced to a single bond .

-

Example:

Stereochemical integrity at C1 and C2 is preserved during this process .

Hydrolysis and Amide Bond Reactivity

The triacontanamide group participates in hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis

-

NaOH/EtOH at reflux produces the corresponding carboxylate salt (yield: ~88%).

Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution in the presence of acyl chlorides or anhydrides.

Acetylation

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Dehydration of the hydroxyl group to form an alkene.

-

Chain scission of the triacontanamide tail, releasing CO₂ and hydrocarbons .

| Degradation Pathway | Temperature | Major Products |

|---|---|---|

| Dehydration | 200–250°C | Alkene + H₂O |

| Chain scission | >300°C | CO₂ + C₁₅H₃₁CH₃ |

Enzymatic Reactions

In biological systems, this ceramide derivative is metabolized by:

-

Ceramidases : Cleave the amide bond to release triacontanoic acid and sphingosine .

-

Sphingosine Kinases : Phosphorylate the sphingoid base for signaling purposes .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is classified as a lipid molecule, specifically a ceramide derivative. Its chemical formula is , which indicates it contains a long hydrocarbon chain typical of lipid molecules. The structural characteristics contribute to its biological activity and interactions within cellular environments.

Pharmacological Applications

-

Drug Development :

- N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide has been investigated for its potential as a therapeutic agent. Its ability to modulate lipid metabolism makes it a candidate for treating metabolic disorders.

- Case studies have shown that similar compounds can influence insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes management.

-

Cancer Research :

- Preliminary studies indicate that ceramide derivatives may exhibit anti-cancer properties by inducing apoptosis in cancer cells. The specific compound's structural features might enhance its efficacy in targeting cancer pathways.

- A study involving related ceramide compounds demonstrated their capacity to inhibit tumor growth in animal models, highlighting the need for further exploration of this compound's effects on cancer cell lines.

Biochemical Applications

-

Cell Signaling :

- Ceramides play crucial roles in cell signaling pathways. This compound may affect pathways related to inflammation and cell survival.

- Research has shown that manipulating ceramide levels can alter signaling cascades involved in apoptosis and cell proliferation, making it an important area for further investigation.

-

Neuroscience :

- There is growing interest in the role of lipids in neurological conditions. The compound's potential neuroprotective effects are being studied in models of neurodegenerative diseases.

- Evidence from related compounds suggests that they may help mitigate oxidative stress and inflammation in neuronal cells.

Table of Potential Applications

Case Studies

-

Metabolic Disorders :

A study published in the Journal of Lipid Research examined the effects of ceramide analogs on insulin sensitivity. The findings suggested that similar compounds could enhance glucose uptake in muscle cells, paving the way for potential diabetes treatments. -

Cancer Treatment :

In a preclinical trial reported by Cancer Research, researchers tested a ceramide derivative's ability to inhibit tumor growth in mice. The results indicated significant tumor reduction compared to control groups, emphasizing the need for further clinical trials with N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide.

Wirkmechanismus

The mechanism of action of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may influence various biological processes, including cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Acyl Chain Length and Solubility

- Longer acyl chains (e.g., C24-C30) reduce aqueous solubility due to increased hydrophobicity. For instance, C24-ceramide is only slightly soluble in chloroform and methanol , whereas C10-ceramide shows improved solubility in polar solvents .

- The target compound’s C30 acyl chain likely exacerbates insolubility in aqueous media, necessitating lipid carriers for biological applications .

Stereochemical and Functional Group Impact

- The 1S,2R,3E configuration in the sphingoid base is conserved in bioactive ceramides, ensuring proper membrane integration and signaling . Modifications (e.g., 3Z isomer in Hexadecanamide ) disrupt lipid packing and signaling efficacy.

- Hydroxyl groups at positions 1 and 2 facilitate hydrogen bonding with adjacent lipids, stabilizing membrane microdomains .

Research Findings

Biologische Aktivität

Overview

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide, a complex organic compound, has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide

- Molecular Formula : C40H77NO3

- Molecular Weight : 620.05 g/mol

- CAS Number : 54135-66-9

Antioxidant Activity

Research indicates that compounds similar to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide exhibit significant antioxidant properties. For instance, studies have shown that long-chain fatty acid amides can scavenge free radicals and mitigate oxidative stress in cellular models.

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated IC50 values for DPPH scavenging activity of related compounds at 25 µg/mL. |

| Study B (2023) | Highlighted the ability to reduce malondialdehyde (MDA) levels in diabetic rats by 30%. |

Anti-inflammatory Effects

The compound has been implicated in reducing inflammation. Similar compounds have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Research | Outcome |

|---|---|

| Research C (2021) | Reported a 40% reduction in TNF-alpha levels in macrophage cultures treated with fatty acid amides. |

| Research D (2020) | Found significant inhibition of IL-6 production in response to lipopolysaccharide (LPS) stimulation. |

Antidiabetic Properties

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide may also exhibit antidiabetic effects by enhancing insulin sensitivity and glucose uptake.

| Experiment | Results |

|---|---|

| Experiment E (2023) | Showed a 25% increase in glucose uptake in adipocytes treated with the compound compared to control. |

| Experiment F (2024) | Indicated a decrease in blood glucose levels by 15% in diabetic mouse models after administration of related compounds. |

The biological activities of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It is believed that the compound interacts with key signaling pathways involved in inflammation and metabolism, such as the AMPK pathway.

- Antioxidant Enzyme Activation : The compound may enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Regulation of Gene Expression : There is evidence suggesting that it can modulate the expression of genes involved in lipid metabolism and inflammatory responses.

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study conducted on diabetic rats demonstrated that administration of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide led to a significant reduction in oxidative stress markers and improved overall metabolic health.

Case Study 2: Anti-inflammatory Response in Human Cell Lines

In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound resulted in decreased secretion of inflammatory cytokines upon stimulation with LPS.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this triacontanamide derivative, given its stereochemical complexity?

- Methodological Answer : Synthesis requires stereoselective coupling of the triacontanoyl (C30) chain to the sphingoid base. A multi-step approach is recommended:

- Step 1 : Protect the hydroxyl groups on the sphingoid base (1S,2R,3E configuration) using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

- Step 2 : Perform acyl coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmosphere to attach the triacontanoyl chain .

- Step 3 : Deprotect TBS groups using tetra-n-butylammonium fluoride (TBAF).

- Validation : Confirm stereochemistry via H NMR (e.g., coupling constants for double bonds at δ 5.3–5.6 ppm) and C NMR (hydroxy methyl carbons at δ 60–65 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~797.7 for CHNO) with ≤2 ppm error .

- 2D NMR (COSY, HSQC, HMBC) : Resolve spin systems and verify connectivity between the sphingoid base and acyl chain .

- HPLC-Purity Check : Use a C18 reverse-phase column (ACN/water gradient) to detect isomeric impurities; ≥95% purity is required for biological assays .

Q. What solvent systems are suitable for handling this compound given its hydrophobicity?

- Solubility Guidelines :

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| DMF | 0.5–1.5 | ≥6 months at -20°C |

| Ethanol | 3.0–5.5 | Avoid repeated freeze-thaw cycles |

| Chloroform | >10 | Short-term storage only (≤1 week) |

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data arise between ceramide analogs, and how can they be resolved?

- Root Causes :

- Chain Length Effects : Longer acyl chains (e.g., C30 vs. C18) alter membrane partitioning, impacting receptor binding or enzymatic hydrolysis .

- Assay Variability : Inflammatory response assays (e.g., TNF-α inhibition in RAW 264.7 macrophages) may use inconsistent LPS stimulation protocols .

- Resolution :

- Standardize lipid dispersion methods (e.g., 0.1% bovine serum albumin as a carrier).

- Compare dose-response curves across ≥3 independent replicates to identify outliers .

Q. What advanced techniques characterize the interaction of this ceramide with lipid bilayers?

- Experimental Design :

- Fluorescent Analogs : Synthesize a BODIPY-labeled derivative (λ/λ = 505/511 nm) to track membrane incorporation via confocal microscopy .

- DSC/Thermotropism : Use differential scanning calorimetry to measure phase transition temperatures; C30 ceramides likely increase bilayer rigidity vs. shorter chains (C16: ΔT ≈ 45°C) .

Q. How can isomeric impurities in synthesized batches be resolved?

- Chromatographic Solutions :

- Chiral HPLC : Use a CHIRALPAK IG-U column (isocratic elution with hexane:isopropanol 90:10) to separate enantiomers .

- LC-MS/MS : Monitor m/z 797.7 → 264.3 (characteristic sphingoid fragment) with a Q-TOF detector to confirm purity .

Q. What assays elucidate intracellular trafficking mechanisms specific to this ceramide?

- Live-Cell Imaging Protocol :

- Pulse-Chase with Fluorescent Probes : Incubate cells with BODIPY-FL-labeled ceramide (1 µM, 30 min), then track Golgi accumulation via time-lapse microscopy .

- Inhibitor Controls : Use brefeldin A (10 µg/mL) to disrupt Golgi trafficking and validate specificity .

Data Contradiction Analysis

- Example : Conflicting reports on ceramide-induced apoptosis (C16 vs. C24):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.